Sodium 2-mercaptobenzothiazole

Descripción

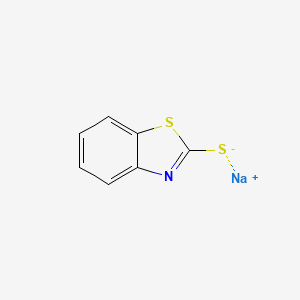

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;1,3-benzothiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDHWMAJBNWALQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaC7H4NS2, C7H4NNaS2 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-30-4 (Parent) | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026035 | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 760 mmHg (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |

CAS No. |

2492-26-4, 26249-01-4 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzothiazol-2-yl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,3-benzothiazole-2-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7B30DX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations of 2 Mercaptobenzothiazole and Its Sodium Salt

Advanced Synthetic Routes to 2-Mercaptobenzothiazole (B37678) Precursors

2-Mercaptobenzothiazole (MBT) and its derivatives are crucial compounds in various industrial and pharmaceutical applications. Their synthesis has evolved from classical methods to more advanced and efficient routes, focusing on improved yields, milder reaction conditions, and greater substrate scope.

Nucleophilic Aromatic Substitution Approaches

A significant pathway to 2-mercaptobenzothiazole involves nucleophilic aromatic substitution (SNAr) reactions. Several research groups have successfully synthesized MBT and its analogues by reacting potassium or sodium o-ethyl dithiocarbonate with o-haloanilines, which is then followed by a cyclization step. nih.gov This method highlights the reactivity of the halogenated aniline (B41778) precursor towards nucleophilic attack, leading to the formation of the benzothiazole (B30560) ring system. nih.gov

Furthermore, the synthesis of new benzofuroxan (B160326) and benzothiazole derivative hybrids has been achieved through nucleophilic aromatic substitution. This involves the reaction of 2-mercaptobenzothiazole with 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide or 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole (B14249855) 1-oxide. mdpi.com In the case of the former, the reaction proceeds via the substitution of the chlorine atom, which is activated by the presence of three nitro groups. mdpi.com

Copper-Catalyzed Condensation Reactions in 2-Mercaptobenzothiazole Synthesis

Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of benzothiazole derivatives. One notable approach involves the copper-catalyzed condensation of 2-iodoaniline (B362364) with thiols in the presence of potassium carbonate. nih.gov This method provides an efficient route to the core benzothiazole structure.

Expanding on this, researchers have developed a copper-catalyzed synthesis of 2-mercaptobenzothiazoles from o-aminothiophenols, tetramethylthiuram disulfide, and iodobenzenes. mdpi.com Among the various copper catalysts tested, CuBr proved to be the most effective when used at 80 °C. mdpi.com This process is particularly valuable due to its use of an inexpensive catalyst, a simple ligand, water as a solvent, and moderate reaction temperatures, making it a practical and useful method in organic synthesis. mdpi.com The resulting 2-mercaptobenzothiazole derivatives with fluorine, chlorine, and bromine substituents in the aryl ring were obtained in high yields, ranging from 76–84%. mdpi.com

| Catalyst | Temperature (°C) | Solvent | Key Features | Yield Range (%) |

| CuBr | 80 | Water | Inexpensive catalyst, simple ligand, moderate temperature | 76-84 |

Reaction Pathways Involving o-Haloanilines and Carbon Disulfide

A highly efficient and metal-free strategy for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of o-haloaniline derivatives with carbon disulfide. organic-chemistry.orgdrugbank.com This reaction is a tandem process promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affording the corresponding 2-mercaptobenzothiazole derivatives in good to excellent yields. organic-chemistry.orgdrugbank.com This method is advantageous as it avoids the harsh conditions, limited substrate scope, and low yields associated with more traditional synthetic routes. organic-chemistry.org

Optimization studies identified DBU as the most suitable base and toluene (B28343) as the preferred solvent for this transformation. organic-chemistry.org The reaction mechanism is believed to proceed through the nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org The scope of this reaction is broad, tolerating various substituents, including both electron-donating and electron-withdrawing groups, although o-chloroaniline was found to be unreactive under these conditions. organic-chemistry.org

| Reagents | Promoter/Base | Solvent | Temperature (°C) | Noted Advantages |

| o-Haloaniline, Carbon Disulfide | DBU | Toluene | 80 | Metal-free, good to excellent yields, avoids harsh conditions |

Derivatization Strategies for Sodium 2-Mercaptobenzothiazole

This compound (NaMBT) serves as a versatile intermediate for the synthesis of a wide array of derivatives, primarily through reactions involving the sulfur atom.

Synthesis of Sulfur-Linked Derivatives (e.g., 2,2′-Dithiobisbenzothiazole, Sulfenamide Derivatives)

The oxidation of this compound is a common method for producing 2,2′-Dithiobis(benzothiazole) (MBTS). smolecule.comgoogle.com This oxidation can be achieved using various oxidizing agents, such as a mixture of chlorine and air in an aqueous solution. google.com The process is often conducted in the presence of cationic or nonionic surfactants to control the particle size and minimize the formation of undesirable by-products. smolecule.comgoogle.com The reaction temperature is typically maintained between 25°C and 75°C. google.com Another approach utilizes oxygen as the oxidant with nitric oxide as a carrier in an alcohol solvent, which can produce high-purity MBTS with yields over 98%. asianpubs.orgchemicalbook.com

Sulfenamide derivatives are another important class of compounds synthesized from 2-mercaptobenzothiazole. These are often produced through the oxidative condensation of 2-mercaptobenzothiazole with an amine. google.com For instance, reacting 2-mercaptobenzothiazole with an amine in the presence of an oxidizing agent like sodium hypochlorite (B82951) yields the corresponding sulfenamide. google.com The reaction is typically carried out in a mixture of water and a water-miscible organic solvent, such as an alcohol. google.com A TEMPO-catalyzed oxidative coupling of 2-mercaptobenzothiazole with alkylamines, using molecular oxygen as the terminal oxidant, provides a straightforward and environmentally friendly route to 2-benzothiazolesulfenamides. nih.gov

| Derivative | Synthetic Method | Key Reagents/Conditions |

| 2,2′-Dithiobisbenzothiazole (MBTS) | Oxidation of NaMBT | Chlorine/air, surfactants, 25-75°C |

| 2,2′-Dithiobisbenzothiazole (MBTS) | Oxidation of 2-mercaptobenzothiazole | Oxygen, nitric oxide, alcohol solvent |

| Sulfenamide Derivatives | Oxidative condensation | 2-Mercaptobenzothiazole, amine, sodium hypochlorite |

| 2-Benzothiazolesulfenamides | TEMPO-catalyzed oxidative coupling | 2-Mercaptobenzothiazole, alkylamine, TEMPO, O₂ |

Alkylation and Acylation Reactions of the Thiolate Moiety

The thiolate group of this compound is a potent nucleophile, readily undergoing alkylation and acylation reactions. nih.govriverlandtrading.com S-alkylation with benzyl (B1604629) halides in a solvent like N,N-dimethylformamide at room temperature yields 2-benzylsulfanyl derivatives. nih.gov Similarly, reaction with benzyl bromide in refluxing acetone (B3395972) in the presence of potassium carbonate also produces these derivatives in high yields (94-98%). nih.gov

Acylation reactions also proceed readily. For example, the reaction of 2-mercaptobenzothiazole with acyl chlorides in dichloromethane (B109758) in the presence of sodium bicarbonate leads to the formation of the corresponding S-acylated products. nih.gov These alkylation and acylation reactions provide a facile route to a diverse range of functionalized benzothiazole derivatives with various potential applications. nih.govriverlandtrading.com

| Reaction Type | Reagents | Solvent/Conditions | Product |

| Alkylation | Benzyl halide | N,N-Dimethylformamide, room temperature | 2-Benzylsulfanyl derivative |

| Alkylation | Benzyl bromide | Acetone, K₂CO₃, reflux | 2-Benzylsulfanyl derivative |

| Acylation | Acyl chloride | Dichloromethane, NaHCO₃, room temperature | S-Acylated derivative |

Formation of Acrylic and Methacrylic Derivatives

The synthesis of acrylic and methacrylic derivatives of 2-mercaptobenzothiazole (MBT) is a significant area of research, yielding functional monomers with potential applications in polymer chemistry and technology. nih.govmdpi.com These derivatives are often prepared through nucleophilic substitution reactions involving the sodium salt of MBT or by reacting MBT with chloroalkyl acrylates or methacrylates.

One common synthetic approach involves dissolving a substituted 2-mercaptobenzothiazole and sodium bicarbonate in a solvent like dimethylformamide (DMF) at an elevated temperature, typically around 60 °C. nih.govmdpi.com Subsequently, a chloro-functionalized acrylate (B77674) or methacrylate (B99206), such as 2-chloroethyl acrylate or 2-chloroethyl methacrylate, is added dropwise to the mixture. nih.govmdpi.com The reaction is then refluxed overnight. nih.govmdpi.com Purification typically involves washing the reaction mixture with an aqueous sodium hydroxide (B78521) solution, followed by extraction with an organic solvent like diethyl ether. nih.govmdpi.com The organic layer is then dried and the solvent is removed under a vacuum to yield the final product. nih.govmdpi.com

An alternative two-step procedure has also been described. mdpi.com In the first step, 2-mercaptobenzothiazole is reacted with chloroethanol in the presence of potassium hydroxide and potassium iodide in an ethanol (B145695)/water mixture. mdpi.com After refluxing overnight, the ethanol is evaporated, and the residue is worked up to isolate the intermediate product. This intermediate is then further reacted to produce the desired acrylate derivative. mdpi.com

These synthetic methods allow for the creation of a variety of substituted (meth)acrylic derivatives. The specific substituents on the benzothiazole ring can be varied to tune the properties of the resulting monomers. mdpi.com The structures of these newly synthesized compounds are typically confirmed using analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearcher.life

Table 1: Examples of Synthesized Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Starting Material | Reactant | Yield | Physical State | Ref. |

|---|---|---|---|---|---|---|

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate | - | 6-Methyl-2-mercaptobenzothiazole | 2-Chloroethyl acrylate | - | Yellow Oil | mdpi.com |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate | - | 6-Chloro-2-mercaptobenzothiazole | 2-Chloroethyl acrylate | - | Light Orange Oil | mdpi.com |

| 2-(Benzothiazolylothio)ethyl Methacrylate | - | 2-Mercaptobenzothiazole | 2-Chloroethyl methacrylate | - | - | mdpi.com |

| 2-(2-(6-Ethoxybenzothiazolylo)thio)ethyl Acrylate | - | 6-Ethoxy-2-mercaptobenzothiazole | Chloroethanol | 66% | Transparent Oil | mdpi.com |

| 2-(2-(6-Ethoxybenzothiazolylo)thio)ethyl Methacrylate | - | 6-Ethoxy-2-mercaptobenzothiazole | 2-Chloroethyl methacrylate | - | - | mdpi.com |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate | - | 6-Methyl-2-mercaptobenzothiazole | 2-Chloroethyl methacrylate | - | Dark Brown Oil | mdpi.com |

Green Chemistry Approaches in this compound Synthesis and Derivative Production

One such green method involves the reaction of o-amino aromatic disulfides with carbon disulfide (CS₂) in a solvent. google.com This method is notable for its simplicity, short steps, high yield, and easy product purification. google.com The raw materials are stable, readily available, and low-cost. google.com Significantly, water is the most preferred solvent for this reaction, highlighting its green credentials. google.com Another developed green and efficient method for synthesizing 2-mercaptobenzazole derivatives involves reacting commercially available aniline derivatives with low-cost and non-toxic potassium thiocyanate (B1210189) in water, proceeding smoothly under catalyst- and ligand-free conditions to give high yields. researchgate.net

A novel and highly sustainable approach for producing derivatives of 2-mercaptobenzothiazole is through chemical looping technology. rsc.orgresearchgate.net This technology offers a pathway for synthesis with potentially zero emissions, particularly demonstrated in the production of 2,2′-dibenzothiazole disulfide (MBTS). rsc.org Chemical looping utilizes a reversible chemical reaction to facilitate the main transformation, allowing for the regeneration and recycling of reactants. nih.gov

In the context of MBTS synthesis, the process leverages the chemical cycling between carbonate and bicarbonate. rsc.orgresearchgate.net This cycle makes the normally insoluble 2-mercaptobenzothiazole (MBT) soluble in an aqueous solution of sodium carbonate. rsc.orgresearchgate.net The dissolved MBT is then efficiently oxidized to MBTS using hydrogen peroxide, a reaction that is enhanced by the absorption of carbon dioxide (CO₂). rsc.orgresearchgate.net

A key advantage of this system is the complete recyclability of the mother liquor. rsc.orgresearchgate.net By desorbing the CO₂, the sodium carbonate is regenerated, and the liquor can be reused in subsequent batches. rsc.orgresearchgate.net This eliminates the generation of salt-containing wastewater, a common issue in traditional chemical synthesis. rsc.orgresearchgate.net Research has shown that when 5.0 wt% hydrogen peroxide was used, the conversion ratio of MBT exceeded 98%. rsc.orgresearchgate.net The mother liquor was successfully recycled five times without the formation of side-products, demonstrating the robustness and efficiency of this clean, pollution-free process. rsc.orgresearchgate.net

Minimizing waste and maximizing resource utilization are critical goals in the industrial production of chemicals like this compound. Effective waste management strategies not only reduce environmental impact but also improve economic efficiency.

The chemical looping technology described previously is a prime example of waste minimization, as it allows for the mother liquor to be totally recycled, preventing the generation of hazardous wastewater. rsc.orgresearchgate.net This significantly reduces the burden of waste treatment. rsc.orgresearchgate.net

Another area for waste reduction is in the purification of the crude product. A process has been developed for purifying crude 2-mercaptobenzothiazole that significantly increases the yield to between 98-100% based on the recoverable amount. google.com This method involves treating the crude molten product with a dilute aqueous alkali metal hydroxide solution, followed by filtration of insoluble impurities and acidification to precipitate the purified product. google.com By maximizing the recovery of 2-mercaptobenzothiazole, the amount of waste material that needs to be disposed of or further treated is greatly reduced, indicating a more efficient extraction process. google.com In general industrial synthesis, aqueous waste containing residual organic and inorganic compounds can be treated by oxidation to reduce oxygen demand, color, and turbidity before discharge. epa.gov

Coordination Chemistry and Metallation of Sodium 2 Mercaptobenzothiazole

Ligand Properties of the 2-Mercaptobenzothiazole (B37678) Anion

The coordination behavior of the 2-mercaptobenzothiazolate anion is dictated by its electronic structure, potential donor atoms, and the existence of tautomeric forms.

Heterocyclic Thiolate Donor Characteristics

The 2-mercaptobenzothiazolate anion is a heterocyclic thiolate that can act as a versatile ligand. tandfonline.com It possesses two primary potential coordination sites: the exocyclic sulfur atom and the endocyclic nitrogen atom. cdnsciencepub.comasianpubs.org The lone pairs on the sulfur atom within the thiazole (B1198619) ring are generally considered to have weak coordinating ability as they are involved in the resonance of the molecule. cdnsciencepub.com

Studies on its metal complexes have shown that it typically behaves as a bidentate ligand, coordinating through both the nitrogen and the exocyclic thiocarbonyl sulfur atom to form a stable chelate ring. cdnsciencepub.comasianpubs.org However, it can also act as a monodentate or a bridging ligand, linking multiple metal centers. tandfonline.comcdnsciencepub.com This flexibility in coordination modes allows for the formation of diverse molecular and polymeric structures.

Tautomerism and its Influence on Coordination Modes

2-Mercaptobenzothiazole (MBTH) exhibits prototropic tautomerism, existing in equilibrium between a thiol form and a thione form. lookchem.com In the solid state, gas phase, and in solution, the molecule exists predominantly as the thione tautomer, which can be more accurately named benzothiazoline-2-thione. sioc-journal.cn Theoretical calculations indicate that the thione form is energetically more stable than the thiol form. sioc-journal.cn

Upon deprotonation with a base like sodium hydroxide (B78521), the resulting anion is the 2-mercaptobenzothiazolate. nih.gov The coordination to a metal ion typically occurs via the exocyclic sulfur and the nitrogen atom. cdnsciencepub.comasianpubs.org Infrared (IR) spectroscopy is a key tool for determining the coordination mode. In the IR spectra of the metal complexes, the disappearance of the N-H stretching band present in the free ligand indicates deprotonation and coordination of the nitrogen atom. cdnsciencepub.com Furthermore, shifts in the thioamide bands, which have contributions from C=S and C-N stretching vibrations, provide evidence for the involvement of the sulfur atom in bonding to the metal. cdnsciencepub.com For instance, an increase in the C=N bond order and a shift in the C=S stretching frequency are indicative of coordination through the thiocarbonyl sulfur. cdnsciencepub.com

Synthesis and Structural Elucidation of Metal Complexes

The 2-mercaptobenzothiazolate ligand has been used to synthesize a vast number of complexes with various metals, from alkali metals to transition metals and lanthanides.

Interaction with Alkali Metals (e.g., Potassium)

Alkali metal salts of 2-mercaptobenzothiazole, such as the sodium nih.gov and potassium salts researchgate.net, are common starting materials for the synthesis of other metal complexes. These salts are typically prepared by reacting 2-mercaptobenzothiazole with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. google.com The potassium salt, K[C6H4NSCS], has been utilized as a reagent to introduce the mercaptobenzothiazolate ligand to other metal centers. researchgate.net In lanthanide ate complexes, sodium ions, coordinated to solvent molecules like dimethoxyethane (DME), can act as the counter-ion to the anionic lanthanide-mercaptobenzothiazolate complex. rsc.orgrsc.org

Complexation with Transition Metals (e.g., Copper, Zinc, Silver, Mercury, Cobalt)

The 2-mercaptobenzothiazolate anion readily forms complexes with a wide range of transition metals. wikipedia.org These complexes are typically synthesized by reacting a salt of the desired metal with 2-mercaptobenzothiazole, often in the presence of a base, or with its sodium or potassium salt. cdnsciencepub.comasianpubs.org

The stoichiometry of the resulting complexes is commonly ML2, where M is a divalent metal ion. researchgate.net The geometry of these complexes varies depending on the metal ion.

Copper: Copper(II) reacts with 2-mercaptobenzothiazole to form a light yellow complex, Cu(MBT)₂. cdnsciencepub.com Spectroscopic and magnetic data suggest a square planar geometry for this complex, likely in a polymeric structure. cdnsciencepub.com

Zinc: Zinc(II) forms a white complex, Zn(MBT)₂, which is proposed to have a tetrahedral structure. cdnsciencepub.com

Silver: Silver(I) forms a dark yellow complex with a 1:1 metal-to-ligand ratio, Ag(MBT). cdnsciencepub.com

Mercury: The hydrotris(mercaptobenzothiazolyl)borate anion (Tbz), a derivative ligand, has been shown to form complexes with mercury, though these can be unstable and lead to ligand modification. acs.org

Cobalt: Cobalt(II) forms a green complex, Co(MBT)₂, which exhibits a magnetic moment indicative of a tetrahedral geometry. cdnsciencepub.com The hydrotris(mercaptobenzothiazolyl)borate ligand has also been reacted with cobalt, but this can lead to the decomposition of the ligand. acs.org

Formation of Lanthanide Mercaptothiazolate Luminescent Complexes

Lanthanide ions are known for their unique luminescent properties, which can be enhanced through complexation with organic ligands that act as "antennas". nih.govineosopen.org The 2-mercaptobenzothiazolate ligand and its derivatives have proven to be effective sensitizers for lanthanide ion luminescence. researchgate.net

A series of lanthanide complexes with the 2-mercaptobenzothiazolate (mbt) ligand have been synthesized, including those of Neodymium (Nd), Samarium (Sm), Europium (Eu), Gadolinium (Gd), and Ytterbium (Yb). nih.gov The synthesis often involves the reaction of lanthanide amides with the ligand in solvents like THF or ether. nih.govresearchgate.net

Luminescence: Upon photoexcitation, these complexes can exhibit bright, metal-centered luminescence. nih.gov Nd and Yb derivatives show strong emission in the near-infrared (NIR) region. nih.gov The Sm complex, Sm(mbt)₃(THF)₂, displays intense visible emission as well as NIR emission. nih.gov In contrast, no luminescence was detected for the europium complexes under similar conditions. nih.gov

Perfluorinated Ligands: To enhance luminescent properties, particularly for NIR applications, perfluorinated versions of the 2-mercaptobenzothiazole ligand have been developed. rsc.orgrsc.org These ligands reduce quenching effects from high-energy vibrations (like C-H bonds), leading to prolonged NIR luminescence. rsc.orgineosopen.org Ate-complexes of the form [(Ln(mbtF)₄)⁻(Na(DME)₃)⁺] have been synthesized for several lanthanides (Nd, Sm, Tb, Er, Yb) and show promise for applications such as NIR lasers. rsc.orgrsc.orgconsensus.app

Investigation of Coordination Polymers and Their Architectures

The ability of the 2-mercaptobenzothiazolate ligand to bridge metal centers facilitates the formation of coordination polymers with diverse architectures. These materials are of interest for their potential applications in various fields, including materials science and catalysis.

Two iron(III) coordination polymers, [Fe(BDC)(MBT)Cl]·H₂O and [Fe(BDC)(AMTZ)Cl]·2H₂O (where BDC is 1,4-benzenedicarboxylic acid, MBT is 2-mercaptobenzothiazole, and AMTZ is 2-amino-4-methyl-thiazole), have been synthesized and characterized. researchgate.netasianpubs.org The structures of these polymers were determined through elemental analysis, as well as thermal and spectroscopic methods. researchgate.netasianpubs.org

Additionally, nanosized uranyl(II) coordination polymers with the general formula [UO₂(TPA)(Azole)(H₂O)]·xH₂O have been prepared, where TPA is 1,4-benzenedicarboxylic acid and the azole can be 2-mercaptobenzothiazole. orientjchem.org The characterization of these materials using techniques such as scanning electron microscopy (SEM) and X-ray powder diffraction (XRD) confirmed the formation of coordination polymers with particle sizes in the nanometer range (28-56 nm). orientjchem.org

Lithium salts of 2-mercaptobenzothiazole have also been shown to form one-dimensional metal-organic frameworks (MOFs). clinpractice.ru X-ray diffraction data revealed that these structures consist of polymeric chains where the arrangement of the bis(thiazole) fragments and the Li₂O₂ core influences their luminescent properties. clinpractice.ru

Spectroscopic Characterization of Metal-2-Mercaptobenzothiazole Complexes

Infrared Spectroscopy of Metal-Ligand Vibrations

Infrared (IR) spectroscopy is a crucial tool for elucidating the coordination mode of the 2-mercaptobenzothiazolate ligand. The disappearance of the ν(N-H) band, typically observed around 3110 cm⁻¹ in the free ligand, upon complexation is a clear indicator of deprotonation. cdnsciencepub.com Furthermore, shifts in the positions of the thioamide bands provide insight into the atoms involved in bonding.

In a study of Ni(II) complexes, the absence of the ν(NH) band at 3050 cm⁻¹ in the spectrum of Ni(mbt)₂ confirmed the deprotonation of the ligand. asianpubs.org The thioamide ν(NCS) band shifted from 1480 cm⁻¹ in the free ligand to 1400 cm⁻¹, and the ν(C=S) band shifted from 667 cm⁻¹ to 700 cm⁻¹, indicating chelation through both the nitrogen and the exocyclic sulfur atoms. asianpubs.org

For silver(I) complexes with 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBZT), the vibrational thioamide bands I and II appeared at lower wavenumbers (1496 and 1305 cm⁻¹) compared to the free ligand (1504 and 1313 cm⁻¹). nih.gov A vibration at 248 cm⁻¹ in the far-IR spectrum was attributed to the Ag-S bond. nih.gov

In rhenium(V) oxo-complexes, such as [ReO₂(MBT)(H₂O)₂], the IR spectra showed the disappearance of the N-H and S-H stretching bands, confirming deprotonation and coordination. scirp.org New bands corresponding to Re-N, Re-O, and Re-S vibrations were observed at 546 cm⁻¹, 415 cm⁻¹, and 619 cm⁻¹, respectively. scirp.org

| Complex | Key IR Vibrational Frequencies (cm⁻¹) | Interpretation |

| Ni(mbt)₂ asianpubs.org | ν(NCS): 1400ν(C=S): 700 | Shift from free ligand indicates N,S-chelation. Absence of ν(NH) confirms deprotonation. |

| [AgCl(CMBZT)(TPTP)₂] nih.gov | Thioamide I: 1496Thioamide II: 1305ν(Ag-S): 248 | Lowering of thioamide band wavenumbers. Direct evidence of Ag-S bond. |

| [ReO(MBT)₂OH] scirp.org | ν(Re-N): 546ν(Re-O): 415ν(Re-S): 619 | Appearance of new metal-ligand vibrational modes. |

This table presents selected IR data for different metal-MBT complexes, highlighting key spectral shifts upon coordination.

Nuclear Magnetic Resonance (NMR) Studies of Complex Structures

NMR spectroscopy provides valuable information about the structure of 2-mercaptobenzothiazole complexes in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination to a metal center.

In a study of rhenium(V) complexes, the ¹³C NMR spectra of complexes like [ReO(MBT)₂OH] showed new characteristic peaks for C=S and C-N at lower fields (189 ppm and 141 ppm, respectively) compared to the free ligand. scirp.org This downfield shift is indicative of coordination through the thiolic sulfur and nitrogen atoms. scirp.org The ¹H NMR spectra of these complexes displayed signals for the aromatic protons in the characteristic range of 7 to 8 ppm. scirp.orgmdpi.com

For methylmercury(II) and phenylmercury(II) derivatives of 2-mercaptobenzothiazole, ¹H and ¹³C NMR spectra were used to characterize the compounds in solution. acs.org The data for the methylmercury(II) complex, MeHgL, was consistent with a structure where the mercury is bonded to the sulfur atom. acs.org

| Compound/Complex | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (B77674) mdpi.com | 7.72 (d), 7.51 (s), 7.21 (m) (Ar-H); 2.39 (t, CH₃) | 165.8 (C=O), 164.1 (C=N), 151.1-120.9 (Ar-C), 21.4 (CH₃) |

| [ReO(MBT)₂OH] scirp.org | Aromatic protons in 7-8 ppm range | 189 (C=S), 141 (C-N) |

| MeHg(MBT) acs.org | Not specified | Not specified, used for characterization |

This table summarizes characteristic NMR data for a 2-mercaptobenzothiazole derivative and a metal complex, illustrating the effect of substitution and coordination on chemical shifts.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a zinc(II) complex, [Zn(MBT)₂(phen)], showed that the zinc atom is in a distorted tetrahedral geometry. nih.gov It coordinates to two monodentate 2-mercaptobenzothiazolate ligands through their sulfur atoms and to one bidentate 1,10-phenanthroline (B135089) ligand through its nitrogen atoms. nih.gov

In the case of methylmercury(II) complex, MeHgL, X-ray analysis revealed a nearly linear C-Hg-S arrangement with an Hg-S bond length of approximately 2.37 Å. acs.org The structure also indicated a secondary intramolecular interaction between the mercury atom and the nitrogen atom of the benzothiazole (B30560) ring. acs.org

Crystal structures have also been determined for Ni(II) and Cu(II) complexes, confirming their compositions as NiL₂ and Cu₂L₂ respectively. researchgate.net An antimony(III) bromide complex, [SbBr₃(MMBZT)₂] (where MMBZT is N-methyl-2-mercaptobenzothiazole), was found to have a square pyramidal geometry with the antimony atom coordinated to two sulfur atoms from the thione ligands and three bromide anions. ucy.ac.cy

| Complex | Crystal System | Space Group | Key Structural Features |

| [Zn(MBT)₂(phen)] nih.gov | Monoclinic | C2/c | Distorted tetrahedral Zn(II), monodentate S-coordination of MBT. |

| MeHg(MBT) acs.org | Triclinic | Pī | Nearly linear C-Hg-S geometry, secondary Hg---N interaction. |

| [SbBr₃(MMBZT)₂] ucy.ac.cy | Triclinic | P-1 | Square pyramidal Sb(III), cis-S and cis-Br arrangement. |

This table provides a summary of crystallographic data for several metal complexes of 2-mercaptobenzothiazole and its derivatives, illustrating the diverse coordination geometries adopted.

UV-Vis Spectroscopy for Chemical Speciation and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the 2-mercaptobenzothiazole ligand and its metal complexes, as well as to investigate the chemical speciation in solution. The free ligand exhibits two main absorption bands, one around 230-240 nm and another at 308-320 nm. hereon.de The position and intensity of these bands are pH-dependent; at a pH higher than 7, the band at 308-320 nm shifts to lower wavelengths and becomes more intense. hereon.de

In the electronic spectra of rhenium(V) complexes, such as [ReO₂(MBT)(H₂O)₂] and [ReO(MBT)₂OH], bands are observed that correspond to charge transfer (n→π) and intraligand (π→π) transitions. scirp.org Similarly, the UV-visible spectrum of a Cu(II)-MBT complex in a cetyltrimethylammonium bromide (CTAB) medium showed good sensitivity and was stable at pH 9.0, allowing for its use in quantitative analysis. asianpubs.org The electronic spectrum of a square planar Ni(II) complex, Ni(mbt)₂, displayed peaks at 25975, 22220, and 16000 cm⁻¹, with the first being assigned to a charge transfer transition. asianpubs.org

| Species | λmax (nm) | Assignment/Conditions |

| 2-Mercaptobenzothiazole (Acidic/Neutral pH) hereon.de | ~230-240, 308-320 | Intraligand transitions. |

| 2-Mercaptobenzothiazole (Alkaline pH > 7) hereon.de | ~230-240, <308-320 | Hypsochromic shift of the second band. |

| [ReO₂(MBT)(H₂O)₂] scirp.orgscirp.org | 240, 325 | n→π* and π→π* transitions. |

| Ni(mbt)₂ asianpubs.org | 385, 450, 625 (converted from cm⁻¹) | Charge transfer and d-d transitions. |

This table outlines the UV-Vis absorption maxima for 2-mercaptobenzothiazole under different conditions and for some of its metal complexes.

Computational Chemistry Approaches to Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, bonding, and spectroscopic properties of 2-mercaptobenzothiazole and its metal complexes. scirp.orgscirp.org

DFT calculations have been used to investigate the molecular structure and IR spectra of 2-mercaptobenzothiazole, showing good agreement between theoretical and experimental data after applying a scaling factor. scirp.org Theoretical studies indicate that the thione tautomer is significantly more stable (by about 39 kJ/mol) than the thiol tautomer. wikipedia.org

For rhenium(V) complexes, DFT calculations using the B3LYP functional and LANL2DZ basis set were performed to optimize the geometries of [ReO₂(MBT)(H₂O)₂] and [ReO(MBT)₂OH]. scirp.org These calculations supported the interpretation of experimental spectroscopic data. scirp.org

Computational methods have also been applied to study the chemical speciation of 2-mercaptobenzothiazole as a function of pH. hereon.de By comparing calculated electronic absorption spectra (using methods like TD-DFT) with experimental data, the prevalence of different tautomeric, deprotonated, and ion-paired species in aqueous solution can be determined. hereon.de This approach provides a molecular-level understanding of the ligand's behavior, which is crucial for applications such as corrosion inhibition. researchgate.net Furthermore, computational studies have been used to analyze potential Ag-Ag bonding interactions in silver(I) clusters containing mercaptobenzothiazole derivatives. nih.gov

Density Functional Theory (DFT) Studies of Coordination

Density Functional Theory (DFT) has become an indispensable tool for investigating the coordination of the 2-mercaptobenzothiazole ligand with metal ions. These computational studies allow for the detailed examination of molecular structures, electronic properties, and the thermodynamics of complex formation.

Research has shown that MBT is an ambidentate ligand, capable of coordinating with metal centers through either the exocyclic sulfur atom or the cyclic nitrogen atom, or both. scirp.org The molecule exists in a tautomeric equilibrium between the thione form (-NH-C=S) and the thiol form (-N=C-SH). scirp.org DFT calculations indicate that in many scenarios, the thione form is more stable. scribd.com

DFT studies on oxorhenium(V) complexes, for instance, have successfully reproduced experimentally characterized molecular structures. scirp.org These calculations help in understanding the geometry and electronic structure of complexes like [ReO2(MBT)(H2O)2] and [ReO(MBT)2OH]. scirp.org In such complexes, MBT can act as a unidentate or bidentate ligand. scirp.orgscirp.org The bonding typically involves the exocyclic sulfur and the cyclic nitrogen atoms. scirp.org

The calculations also provide insights into the vibrational frequencies of the coordinated ligands, which can be correlated with experimental infrared (IR) spectroscopy data. scirp.org For example, shifts in the vibrational frequencies of the C=S and C-N bonds upon coordination provide evidence of the atoms involved in the metal-ligand bond. Furthermore, Natural Bond Orbital (NBO) analysis, often performed within the DFT framework, can quantify the charge transfer between the ligand and the metal ion, confirming the formation of a coordinate covalent bond. scirp.org

DFT has also been used to predict the efficiencies of MBT as a chelating agent in flotation processes by modeling its interaction with various metal ions. thegoodscentscompany.com These theoretical models help elucidate the factors governing the selectivity and strength of MBT coordination.

Theoretical Analysis of Adsorption Mechanisms on Metal Surfaces

The primary application of Sodium 2-mercaptobenzothiazole as a corrosion inhibitor relies on the ability of the MBT anion to adsorb onto a metal surface, forming a protective film. Theoretical analysis, predominantly using DFT, has been crucial in elucidating the atomic-scale details of this adsorption process. Copper has been the most extensively studied metal surface in this context.

DFT calculations have demonstrated that MBT can adsorb on copper surfaces through various modes. researchgate.net The molecule can exist in its neutral thione or thiol form, or as the deprotonated thiolate anion. sci-hub.sezenodo.org Studies consistently show that the thiolate form binds more strongly to copper surfaces than the neutral forms. researchgate.netsci-hub.se The deprotonation of the N-H group offers an additional reactive site (the nitrogen atom), which enhances the bonding possibilities with copper. researchgate.net

The adsorption typically involves chemisorption, with the formation of covalent bonds between the exocyclic sulfur (S_exo) and/or the nitrogen atom and copper surface atoms. sci-hub.sezenodo.org On a clean Cu(111) surface, the most stable adsorption configuration often involves both the S_exo and N atoms bonding to the surface, leading to a more or less perpendicular orientation of the molecule relative to the surface. sci-hub.seresearchgate.net Adsorption energies are significant, indicating strong chemical bonding. For instance, on Cu(111), the adsorption energy for the thiolate form is around -1.2 eV. researchgate.netresearchgate.net

The nature of the surface significantly influences the adsorption mechanism. DFT studies have been performed on clean metallic surfaces, as well as on oxidized surfaces like Cu₂O. sci-hub.segrafiati.com On oxidized copper, both the thione and thiolate forms of MBT interact strongly. sci-hub.segrafiati.com The thione form can bind via a covalent bond between the exocyclic sulfur and an under-coordinated copper site, supplemented by hydrogen bonding between the NH group and surface oxygen atoms. sci-hub.segrafiati.com The thiolate form binds even more strongly through a second covalent bond involving the nitrogen atom. sci-hub.segrafiati.com These calculations suggest that MBT can effectively displace water molecules and hydroxyl groups from an oxidized copper surface, forming a stable, protective layer. sci-hub.sezenodo.org

The effect of functional groups attached to the benzothiazole ring on adsorption has also been investigated. A DFT study on the adsorption of various C6-substituted MBT derivatives on the Cu(111) surface revealed that the nature of the substituent has a dual impact on covalent and non-covalent interactions. rsc.orgnih.gov Electron-donating groups were found to enhance both types of interactions, while electron-withdrawing groups tended to decrease the covalent interaction but increase the non-covalent contribution. rsc.orgnih.gov This provides a basis for designing more effective inhibitor molecules by tuning their electronic properties.

The table below summarizes the calculated interaction energies for various substituted MBT molecules on a Cu(111) surface, illustrating the influence of different functional groups.

Furthermore, DFT calculations have shown that the formation of a dense, self-ordered monolayer is energetically favorable over the adsorption of single, isolated molecules. sci-hub.sezenodo.orgresearchgate.net The cohesion within the layer compensates for any strain induced in the molecule or the metal surface upon dense packing. researchgate.net This ability to form a compact barrier is a key factor in the high inhibition efficiency of MBT.

Electrochemical Behavior and Corrosion Inhibition Mechanisms

Electrochemical Properties of 2-Mercaptobenzothiazole (B37678) on Electrode Surfaces

The electrochemical characteristics of 2-mercaptobenzothiazole (MBT) are pivotal to its function, particularly in the context of surface interactions and modifications. These properties are often studied by examining its behavior on well-defined electrode surfaces, such as gold.

2-Mercaptobenzothiazole has the ability to spontaneously form a well-organized, closely packed self-assembled monolayer (SAM) on a gold electrode surface. researchgate.netjst.go.jp This monolayer structure has been investigated using various electrochemical techniques. researchgate.net The formation of the SAM is a result of the chemical adsorption of MBT onto the metal surface. researchgate.net Characterization of the MBT SAM on a polycrystalline gold electrode has revealed a surface coverage of approximately 1.52 x 10⁻⁹ mol/cm², a value derived from the charge consumed during the reductive desorption of the monolayer in a sodium hydroxide (B78521) solution. nih.gov The formation of this dense monolayer is a key aspect of its electrochemical behavior and subsequent application as a corrosion inhibitor. researchgate.net

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques used to probe the properties of the MBT monolayer. researchgate.netjst.go.jp Studies using these methods have demonstrated that the MBT SAM acts as a significant barrier to electron transfer. researchgate.netjst.go.jp For instance, impedance analysis shows that the presence of the MBT monolayer on a gold electrode dramatically decreases the heterogeneous electron-transfer rate of a redox probe like Fe(CN)₆³⁻/⁴⁻. researchgate.netjst.go.jp In a neutral solution, this rate was observed to decrease from 1.2 x 10⁻² cm/s on a bare electrode to 4.7 x 10⁻⁵ cm/s on an MBT-modified electrode, indicating the formation of a blocking layer. researchgate.netjst.go.jp CV studies further confirm this blocking behavior by showing a decrease in peak currents and a change in peak potentials upon monolayer formation. researchgate.net These techniques are also employed to assess the stability and electron transfer blocking properties of the SAMs under different conditions. researchgate.net

The structure and charge of the 2-mercaptobenzothiazole monolayer are highly sensitive to the pH of the surrounding solution. researchgate.netjst.go.jp The MBT molecule contains a nitrogen atom that can be protonated, leading to a change in the surface charge of the monolayer. researchgate.net At lower pH values (acidic conditions), the nitrogen atom becomes protonated, resulting in a positively charged monolayer. researchgate.net This variation in surface charge with pH leads to a phenomenon described as "opening and closing" of the monolayer. researchgate.netjst.go.jp This behavior affects the electrostatic interaction between the monolayer and ions in the solution. researchgate.netjst.go.jp The surface pKa, which is the pH at which half of the surface groups are protonated, was determined for an MBT monolayer on gold to be 7.0. nih.gov This pH-dependent behavior is crucial as it influences the monolayer's interaction with its environment and its effectiveness in various applications. researchgate.nethereon.de

Interactive Table 1: Electrochemical Properties of 2-Mercaptobenzothiazole (MBT) Self-Assembled Monolayer (SAM) on Gold Electrode

| Property | Finding | Technique(s) | Reference(s) |

| Monolayer Formation | Forms a closely packed, self-assembled monolayer. | Electrochemical Methods | researchgate.netjst.go.jp |

| Surface Coverage | ~1.52 x 10⁻⁹ mol/cm² | Reductive Desorption | nih.gov |

| Electron Transfer | Decreases heterogeneous electron-transfer rate of Fe(CN)₆³⁻/⁴⁻ from 1.2 x 10⁻² to 4.7 x 10⁻⁵ cm/s. | Electrochemical Impedance Spectroscopy (EIS) | researchgate.netjst.go.jp |

| pH Influence | Exhibits "opening and closing" behavior dependent on solution pH. | Cyclic Voltammetry (CV), EIS | researchgate.netjst.go.jp |

| Surface Charge | Monolayer becomes positively charged at lower pH due to N atom protonation. | Electrochemical Methods | researchgate.net |

| Surface pKa | 7.0 | Impedimetric Titration | nih.gov |

Cyclic Voltammetry and Impedance Spectroscopy Studies[13],

Mechanisms of Corrosion Inhibition by Sodium 2-Mercaptobenzothiazole

This compound is an effective corrosion inhibitor for a variety of metals, owing its protective capabilities to its ability to adsorb onto the metal surface and form a durable protective film. thwater.netjialuchem.comriverlandtrading.com

The primary mechanism of corrosion inhibition by 2-mercaptobenzothiazole is its adsorption onto the metal surface. nih.govdoi.org This process can occur through physical adsorption (physisorption) via electrostatic interactions or chemical adsorption (chemisorption) involving the formation of coordinate bonds. nih.govmdpi.com

Copper: On copper surfaces, MBT adsorption is a chemisorption process. It involves the formation of chemical bonds between copper(I) cations and both the exocyclic sulfur and nitrogen atoms of the MBT molecule. researchgate.net This interaction leads to the formation of a Cu(I)MBT complex. researchgate.netnih.gov The molecule can act as a three-dentate ligand. researchgate.net

Zinc: MBT demonstrates a strong tendency for adsorption on zinc surfaces, especially in acidic chloride solutions. This adsorption leads to the formation of a mercaptobenzothiazole film that inhibits corrosion. researchgate.net

Silver: Similar to copper, MBT forms a protective film on silver surfaces. Electrochemical studies on AgCu alloys show that MBT forms an AgMBT film which protects the electrode surface from corrosion. jmmab.com

Carbon Steel: For carbon steel, the corrosion inhibition is attributed to the adsorption of MBT molecules onto the steel surface. doi.org The electron-dense nitrogen and sulfur atoms in the heterocyclic ring facilitate this adsorption. doi.org The process can begin with the physisorption of the MBT molecule, followed by the formation of a more strongly bound layer. mdpi.com The adsorption process on API X60 steel in an H₂S environment has been found to follow the Langmuir adsorption isotherm. ustb.edu.cn

Following adsorption, 2-mercaptobenzothiazole forms a protective film or passive layer on the metal substrate, which acts as a barrier to corrosive agents. riverlandtrading.comresearchgate.netresearchgate.net

On copper , the adsorbed MBT forms a protective layer composed of a Cu(I)MBT complex, which is thought to have a polymeric nature. researchgate.net This film can grow in thickness over time, reaching several nanometers, and effectively prevents the precipitation of other compounds like copper phosphate (B84403) on the surface. researchgate.net This protective film is stable and significantly impedes both anodic and cathodic corrosion reactions. zenodo.org

For carbon steel , the adsorbed MBT film significantly retards corrosion rates. doi.org The formation of this protective layer prevents the penetration of corrosive species like chloride ions. mdpi.com Studies have shown that the presence of an MBT film can reduce the corrosion current density by an order of magnitude. doi.org

On aluminum alloys , such as AA 2024-T3, 2-MBT forms a protective layer that inhibits the dealloying of intermetallic particles and prevents the formation of copper-rich areas, thus offering enhanced corrosion protection. researchgate.net

On silver-copper alloys , the formation of a film containing CuMBT and AgMBT effectively protects the surface from corrosion in alkaline chloride solutions. jmmab.com

Interactive Table 2: Corrosion Inhibition Mechanisms of 2-Mercaptobenzothiazole (MBT) on Various Metal Substrates

| Metal Substrate | Adsorption Process | Protective Film/Layer Formation | Reference(s) |

| Copper | Chemisorption via exocyclic sulfur and nitrogen atoms bonding with Cu(I) ions. | Forms a protective, polymeric Cu(I)MBT complex film that grows over time. | researchgate.netnih.gov |

| Zinc | Adsorption of MBT molecules on the surface. | Formation of a mercaptobenzothiazole film. | researchgate.net |

| Silver | Adsorption on the surface. | Formation of a protective AgMBT film. | jmmab.com |

| Carbon Steel | Adsorption via electron-dense N and S atoms; can be a multi-stage process (physisorption followed by chemisorption). | Forms an adsorbed inhibitor film that acts as a barrier to corrosive agents. | doi.orgmdpi.com |

| Aluminum Alloys | Adsorption on the surface, particularly on intermetallic particles. | Forms a protective layer that inhibits dealloying and localized corrosion. | researchgate.net |

Competitive Adsorption Phenomena in Complex Systems (e.g., in presence of other ions)

The corrosion inhibition performance of this compound (NaMBT), or its active component 2-mercaptobenzothiazole (MBT), is significantly influenced by the presence of other ions and inhibitors in a given system. Research demonstrates that its interaction with metal surfaces is a competitive process, which can lead to either synergistic or antagonistic effects.

In systems containing phosphate ions, the adsorption of MBT on copper surfaces is a notable example of competitive action. Studies have shown that a protective layer composed of a Cu(I)MBT complex forms on the metal. This film effectively prevents the precipitation of copper (II) phosphate on the surface. researchgate.net Even when a copper phosphate layer is pre-formed, the addition of MBT can lead to its complete removal from the surface as the more stable Cu(I)MBT complex is established. researchgate.net This indicates that MBT adsorption is preferential and more robust compared to phosphate layer formation under these conditions.

Synergistic effects are observed when MBT is combined with other organic inhibitors. For instance, when used with benzotriazole (B28993) (BTAH) to passivate electroplated copper coatings, a composite protective film is formed. nih.gov This film, consisting of an inner layer of BTA–Cu(I) and MBT–Cu(I) and an outer layer of MBT–Cu(I) and cuprous oxide, provides significantly enhanced corrosion resistance compared to using either inhibitor alone. nih.gov The combined action results in a denser and more compact passivation film that more effectively hinders the migration of corrosive species. nih.gov Similarly, studies on mild steel have investigated the synergistic corrosion inhibition of MBT and sodium phosphate (Na₂HPO₄), revealing that a 1:1 molar ratio of the two inhibitors can achieve an inhibition efficiency of over 90%. mdpi.com This high efficiency is attributed to the formation of a protective layer that impedes both anodic and cathodic corrosion reactions. mdpi.com

The adsorption mechanism itself is complex, involving both physical and chemical interactions. The Gibbs free energy of adsorption (ΔG⊖ads) for MBT on steel surfaces has been found to be between -20 kJ·mol⁻¹ and -40 kJ·mol⁻¹, suggesting that the adsorption process involves both physisorption and chemisorption. ustb.edu.cn The adsorption of MBT on steel surfaces in environments containing H₂S has been shown to follow the Langmuir adsorption isotherm. ustb.edu.cn

Electrochemical Impedance Spectroscopy (EIS) for Inhibition Efficiency Assessment

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used extensively to evaluate the corrosion inhibition efficiency of this compound. EIS measurements provide detailed insights into the formation and integrity of the protective inhibitor film at the metal-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, EIS can characterize the resistance and capacitance of the protective layer.

Key parameters obtained from EIS analysis include:

Polarization Resistance (Rₚ): Calculated from the impedance data, Rₚ is inversely proportional to the corrosion rate. A higher Rₚ value indicates lower corrosion susceptibility. The presence of MBT and its synergistic combinations with other inhibitors like Na₂HPO₄ leads to the highest polarization resistance values, confirming enhanced protection. mdpi.com

Phase Angle: Phase angle plots from EIS provide information about the capacitive behavior of the surface. A phase angle approaching -90° over a wide frequency range suggests a near-ideal capacitor, indicative of a stable and intact protective coating. Changes in the phase angle can reveal the degradation or strengthening of the inhibitor film. frontiersin.org

The data below summarizes typical findings from EIS studies on systems inhibited by 2-mercaptobenzothiazole.

| System | Key EIS Finding | Interpretation | Reference |

|---|---|---|---|

| API X60 Steel in H₂S Environment + MBT | Increased impedance modulus with higher MBT concentration. | Formation of a more robust and protective inhibitor film at higher concentrations. | ustb.edu.cn |

| Mild Steel in WSS + MBT & Na₂HPO₄ | Highest impedance modulus and polarization resistance (Rₚ) observed with the inhibitor mixture. | Synergistic effect of the inhibitors provides superior corrosion protection. | mdpi.com |

| Electroplated Copper + MBT & BTAH | Impedance spectrum shows a high-frequency capacitive loop and Warburg impedance, with significant changes upon passivation. | Formation of a dense composite passivation film that inhibits the corrosion process. | nih.gov |

| Damaged Self-Healing Coating with MBT | Impedance modulus remains relatively constant over time after damage, unlike a system without inhibitor. | Released MBT forms a protective layer on the exposed metal, inhibiting further corrosion. | frontiersin.org |

Role in Smart Coatings and Self-Healing Materials

This compound, primarily as 2-mercaptobenzothiazole (MBT), is a key component in the development of advanced "smart" coatings and self-healing materials designed for active corrosion protection. frontiersin.orgfrontiersin.org The fundamental concept involves incorporating the inhibitor into micro- or nanocontainers, which are then dispersed within the coating matrix. mdpi.com This strategy prevents the inhibitor from interfering with the coating formulation and allows for its controlled release in response to specific triggers.

The primary trigger for inhibitor release is often a change in local pH associated with the onset of corrosion or mechanical damage to the coating. frontiersin.org When a scratch occurs, for example, the local environment changes, causing the nanocontainers to release the encapsulated MBT directly to the site of damage. frontiersin.org The released MBT then adsorbs onto the exposed metal surface, forming a protective passivating layer that inhibits the corrosion reactions. researchgate.net

Various types of nanocontainers have been successfully used to carry MBT, including:

Layered Double Hydroxides (LDHs): MBT can be intercalated between the layers of LDHs. frontiersin.org These carriers can release the inhibitor in response to corrosive ions like chloride, providing on-demand protection.

Halloysite Nanotubes (HNTs): These naturally occurring clay nanotubes can be loaded with MBT. frontiersin.orgresearchgate.net The release can be triggered by pH changes, making them effective for smart, stimuli-responsive coatings. frontiersin.org

Polymer Microspheres: MBT can be incorporated into microspheres made from polymers like polycaprolactone. acs.org These can be part of a multi-action healing system where thermal-induced shape memory closes a scratch, and the microspheres provide a secondary sealing action. acs.org

This "smart" functionality significantly enhances the long-term durability and protective capability of coatings. By combining the passive barrier of the coating with an active, on-demand healing mechanism, these materials can autonomously repair damage and prevent catastrophic failure due to corrosion. frontiersin.orgacs.org

Application in Specific Material Systems

Corrosion Protection in Metalworking Cutting Fluids

This compound is widely utilized as a corrosion inhibitor in water-based metalworking and cutting fluids. chemimpex.com Its primary function in these applications is to protect non-ferrous metals, particularly yellow metals like copper and its alloys, from corrosion. connectchemicals.com In the demanding environment of metal machining, where fluids are subjected to high temperatures, aeration, and contamination, preventing corrosion of both the workpiece and the machinery is crucial. google.com

NaMBT is effective as a metal deactivator. connectchemicals.com It forms a stable, protective film on metal surfaces, preventing the corrosive components within the fluid from attacking the metal. This is particularly important in formulations that are free of fatty acids to avoid the formation of water-insoluble metal soaps. google.com It is often included as part of a comprehensive inhibitor package in water-based, recyclable metalworking fluids alongside other components like polyalkylene glycols, alkanolamines, and biocides. google.com

Inhibition in Antifreeze and Coolant Systems

In the automotive and industrial sectors, this compound is a well-established corrosion inhibitor for antifreeze and coolant systems. connectchemicals.comncats.io These systems often contain a mixture of metals, including cast iron, steel, aluminum, and solder alloys, all of which are susceptible to corrosion by the aqueous glycol solutions used as coolants. epo.orgdtic.mil

NaMBT is particularly effective for protecting soft, non-ferrous metals. ictchemicals.com Its inclusion in antifreeze concentrates helps prevent localized corrosion, such as pitting, on aluminum components like radiators and heater cores. epo.org It is typically used as part of a balanced inhibitor blend that may also include nitrates, phosphates, borates, and triazoles to provide comprehensive protection for all metals in the cooling system. epo.orgdtic.mil A 50% aqueous solution of NaMBT is commonly used for this purpose. ncats.io

Role in Mining Flotation Processes

Beyond corrosion inhibition, this compound (often abbreviated as SMBT or NMBT) plays a critical role as a collector in the mining industry for the froth flotation of various minerals. hongjinchem.comuj.ac.za Flotation is a process that separates valuable minerals from gangue (waste rock) by rendering the mineral surface hydrophobic, allowing it to attach to air bubbles and float to the surface for collection. uj.ac.za

NaMBT is an effective collector for a range of sulfide (B99878) ores and precious metals. Its applications include: